3-chloro-2-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide

Description

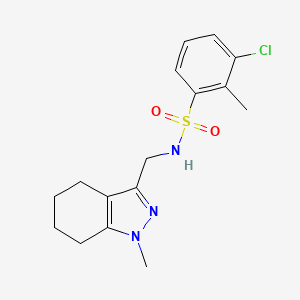

3-chloro-2-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 3-chloro-2-methyl group and a 1-methyl-4,5,6,7-tetrahydroindazole moiety. Its structure combines aromatic and heterocyclic elements, which are common in bioactive molecules targeting enzymes or receptors. The sulfonamide group (-SO₂NH-) is a pharmacophore frequently exploited in drug design for its hydrogen-bonding and electrostatic interaction capabilities.

Properties

IUPAC Name |

3-chloro-2-methyl-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3O2S/c1-11-13(17)7-5-9-16(11)23(21,22)18-10-14-12-6-3-4-8-15(12)20(2)19-14/h5,7,9,18H,3-4,6,8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZBRWQBLLOIIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=NN(C3=C2CCCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagents and Conditions

The nucleophilic substitution route employs 3-chloro-2-methylbenzenesulfonamide as the sulfonyl donor and a methylated 4,5,6,7-tetrahydro-1H-indazole derivative as the nucleophile. Reaction conditions typically involve:

- Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the indazole nitrogen.

- Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

- Temperature : Reflux conditions (80–100°C) to accelerate kinetics.

Procedure

- Indazole Preparation : The 1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine intermediate is synthesized via cyclization of hydrazine derivatives with β-keto esters, followed by methylation using methyl iodide.

- Sulfonamide Formation : The indazole derivative is reacted with 3-chloro-2-methylbenzenesulfonamide in the presence of K₂CO₃, facilitating nucleophilic attack at the sulfonyl chloride moiety.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product, with yields averaging 65–75%.

Characterization

Post-synthesis validation employs:

- NMR Spectroscopy : ¹H-NMR confirms methyl group integration (δ 2.35 ppm) and indazole proton environments.

- Mass Spectrometry : Molecular ion peak at m/z 351.87 aligns with the theoretical molecular weight.

Reduction-Sulfonylation Approach

Reagents and Conditions

Adapted from methodologies for analogous indazole sulfonamides, this route involves:

Procedure

- Nitroindazole Reduction : 5-Nitro-1H-indazole derivatives are reduced using SnCl₂ in hydrochloric acid, yielding the corresponding amine.

- Sulfonylation : The amine intermediate reacts with 3-chloro-2-methylbenzenesulfonyl chloride in pyridine, forming the sulfonamide bond at 0–5°C to minimize side reactions.

- Workup : Precipitation in ice-water followed by recrystallization from ethanol affords the pure product (yield: 60–68%).

Characterization

- IR Spectroscopy : Sulfonamide S=O stretches observed at 1150 cm⁻¹ and 1350 cm⁻¹.

- 13C-NMR : Quaternary carbons of the indazole ring resonate at δ 145–150 ppm.

Comparative Analysis of Synthesis Methods

| Parameter | Nucleophilic Substitution | Reduction-Sulfonylation |

|---|---|---|

| Starting Materials | Pre-formed sulfonamide | Nitroindazole derivative |

| Reaction Steps | 2 | 3 |

| Yield | 65–75% | 60–68% |

| Purification | Column chromatography | Recrystallization |

| Scalability | Industrial-compatible | Laboratory-scale optimized |

The nucleophilic substitution route offers higher yields and fewer steps, making it preferable for scale-up. Conversely, the reduction-sulfonylation method provides modularity for synthesizing analogs.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes:

- Catalytic Efficiency : Palladium catalysts enhance methylation steps.

- Continuous Flow Reactors : Minimize batch variability and improve heat management.

- Quality Control : In-process analytics (HPLC) ensure >98% purity, critical for pharmaceutical applications.

Challenges and Optimization Strategies

- By-Product Formation : Competing N-alkylation during indazole methylation is mitigated by sterically hindered bases like 1,8-diazabicycloundec-7-ene (DBU).

- Solvent Selection : Transitioning from DMF to cyclopentyl methyl ether (CPME) reduces environmental impact without sacrificing yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of corresponding alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions that integrate the indazole derivative with the benzenesulfonamide framework. The unique structure allows for interactions with various biological targets, particularly in cancer cells.

Antitumor Activity

Numerous studies have highlighted the antitumor potential of sulfonamide derivatives, including this specific compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : The compound has been evaluated against several human tumor cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

- Mechanism of Action : The proposed mechanism includes inhibition of tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Case Studies

- Study on Cytotoxicity :

- Structure-Activity Relationship (SAR) :

Potential Therapeutic Applications

Given its promising biological activities, this compound could be explored further for:

- Cancer Therapy : As a lead compound for developing new anticancer drugs.

- Combination Therapy : Investigating its efficacy in combination with existing chemotherapeutic agents to enhance overall treatment outcomes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on molecular features and hypothetical activity:

Compound A : 3-chloro-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino]ethyl}benzamide ()

| Feature | Target Compound | Compound A |

|---|---|---|

| Core Structure | Benzenesulfonamide | Benzamide |

| Heterocycle | 1-Methyl-4,5,6,7-tetrahydro-1H-indazole | 3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene |

| Substituents | 3-Chloro-2-methyl | 3-Cyano, 2,2,2-trichloroethyl |

| Functional Groups | Sulfonamide (-SO₂NH-) | Amide (-CONH-), Cyano (-CN) |

| Potential Targets | Enzymes (e.g., carbonic anhydrase, kinases) | Likely protease or kinase inhibitors |

Key Differences :

Core Functionality : The sulfonamide group in the target compound contrasts with the amide group in Compound A. Sulfonamides generally exhibit stronger acidity (pKa ~10) compared to amides (pKa ~17), influencing solubility and target binding .

Heterocyclic Moieties : The indazole in the target compound is a nitrogen-rich bicyclic system, while Compound A’s benzothiophene incorporates sulfur, which may alter π-π stacking or metal coordination.

Hypothetical Pharmacological and Physicochemical Comparisons

While experimental data (e.g., IC₅₀, logP) are unavailable in the provided evidence, theoretical comparisons can be drawn:

Physicochemical Properties

| Property | Target Compound (Predicted) | Compound A (Predicted) |

|---|---|---|

| Molecular Weight | ~380 g/mol | ~490 g/mol |

| logP | ~3.5 (moderate lipophilicity) | ~4.2 (higher lipophilicity) |

| Hydrogen Bond Donors | 1 (sulfonamide NH) | 2 (amide NH, trichloroethyl NH) |

Pharmacological Implications

- The target compound’s sulfonamide may favor binding to zinc-containing enzymes (e.g., carbonic anhydrase), whereas Compound A’s cyano and trichloro groups could target hydrophobic enzyme pockets.

- The tetrahydroindazole’s rigidity in the target compound might enhance selectivity over flexible analogs.

Limitations of the Analysis

The provided evidence lacks direct experimental data (e.g., crystallographic structures, binding assays) for the target compound or its analogs. only provides nomenclature for Compound A without pharmacological or structural data .

Biological Activity

3-Chloro-2-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide is an indazole derivative that has garnered attention due to its potential biological activities, particularly in oncology. This compound belongs to the sulfonamide class, which is known for its diverse pharmacological properties, including antimicrobial and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, biochemical pathways involved, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | 3-chloro-2-methyl-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]benzenesulfonamide |

| Molecular Formula | C16H20ClN3O2S |

| CAS Number | 1448126-16-6 |

| Molecular Weight | 351.87 g/mol |

The primary mode of action of this compound involves the inhibition of specific kinases such as Chk1 and Chk2. These kinases play critical roles in cell cycle regulation and DNA damage response. By modulating their activity, the compound can potentially lead to alterations in cell growth and proliferation, making it a candidate for cancer treatment .

Inhibition Studies

Recent studies have indicated that indazole derivatives exhibit significant antiproliferative activities against various cancer cell lines. For instance:

- IC50 Values : The compound's effectiveness was evaluated using the MTT assay across different cancer cell lines:

- K562 (Chronic Myeloid Leukemia) : IC50 = 5.15 µM

- A549 (Lung Cancer) : IC50 = 12.7 µM

- PC-3 (Prostate Cancer) : IC50 = 15.0 µM

- Hep-G2 (Liver Cancer) : IC50 = 18.5 µM

These results suggest that the compound exhibits selective cytotoxicity towards cancerous cells while sparing normal cells .

Case Studies

Several studies have focused on the biological implications of indazole derivatives:

- Cao et al. Study (2023) :

- Antitumor Activity :

Biochemical Pathways

The interaction with Chk1 and Chk2 suggests that this compound may influence several critical pathways involved in cellular responses to DNA damage:

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3-chloro-2-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide?

- The synthesis typically involves coupling a benzenesulfonyl chloride derivative with a substituted indazole-methylamine intermediate. For example, sulfonylation of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methylamine with 3-chloro-2-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous DCM) is a common route. Reaction optimization, such as controlling stoichiometry and temperature, is critical to avoid side products like over-sulfonylation .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regioselectivity and purity by verifying the absence of unreacted intermediates.

- High-Performance Liquid Chromatography (HPLC): Used to assess purity (e.g., 98.34% purity via reverse-phase HPLC) and monitor degradation products .

- X-ray Crystallography: Determines crystal structure and molecular conformation, as demonstrated in related sulfonamide derivatives .

Q. How should researchers handle stability and storage of this compound?

- Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the sulfonamide group or oxidation of the indazole moiety. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .

Advanced Research Questions

Q. What methodologies are recommended for structure-activity relationship (SAR) studies of this sulfonamide?

- Modular Substitution: Systematically vary substituents on the benzene ring (e.g., chloro, methyl) and indazole core (e.g., methyl group position) to evaluate effects on bioactivity.

- In Vitro Assays: Use kinase inhibition assays or antiproliferative screens (e.g., against cancer cell lines) to correlate structural changes with activity. For example, related N-indazolyl sulfonamides showed antiproliferative effects via ATP-competitive inhibition .

Q. How can computational modeling aid in understanding its biological activity?

- Molecular Docking: Predict binding interactions with targets like kinases (e.g., VEGFR2) using software such as AutoDock Vina. PubChem-derived InChI keys (e.g., NLGOJBIXIHFZEV-UHFFFAOYSA-N) provide structural inputs for simulations .

- Molecular Dynamics (MD): Simulate ligand-receptor stability in solvated environments to identify critical binding residues .

Q. What experimental designs resolve contradictions in reported bioactivity data?

- Comparative Assays: Replicate studies under standardized conditions (e.g., cell line specificity, serum concentration) to isolate variables. For instance, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .

- Orthogonal Validation: Confirm bioactivity using unrelated methods (e.g., SPR for binding affinity vs. cellular viability assays) .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?

- Xenograft Models: Test antitumor efficacy in immunodeficient mice implanted with human cancer cells (e.g., HT-29 colon carcinoma). Monitor plasma half-life and metabolite formation via LC-MS/MS .

- Toxicokinetics: Assess dose-dependent toxicity in rodents using histopathology and serum biomarker analysis .

Q. How can researchers address challenges in impurity profiling during synthesis?

- Forced Degradation Studies: Expose the compound to heat, light, and hydrolytic conditions to identify degradation pathways.

- LC-HRMS: Resolve and characterize impurities (e.g., des-methyl byproducts) with high mass accuracy .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.